molecular formula C12H17NO2S B13105521 4-Methyl-N-(pent-1-EN-3-YL)benzenesulfonamide

4-Methyl-N-(pent-1-EN-3-YL)benzenesulfonamide

Cat. No.: B13105521
M. Wt: 239.34 g/mol
InChI Key: LBKSQROVXJCVTN-UHFFFAOYSA-N
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Description

4-Methyl-N-(pent-1-EN-3-YL)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonamide group substituted with a methyl group at the para position and a pent-1-en-3-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(pent-1-EN-3-YL)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with pent-1-en-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(pent-1-EN-3-YL)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

4-Methyl-N-(pent-1-EN-3-YL)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(pent-1-EN-3-YL)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pent-1-en-3-yl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonamide: Lacks the pent-1-en-3-yl group, making it less versatile in certain applications.

    N-Ethyl-4-methylbenzenesulfonamide: Contains an ethyl group instead of the pent-1-en-3-yl group, which may affect its reactivity and binding properties.

    N-Allyl-4-methylbenzenesulfonamide: Similar structure but with an allyl group, leading to different chemical and biological properties.

Uniqueness

4-Methyl-N-(pent-1-EN-3-YL)benzenesulfonamide is unique due to the presence of the pent-1-en-3-yl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and enhances the compound’s versatility in various applications.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

4-methyl-N-pent-1-en-3-ylbenzenesulfonamide

InChI

InChI=1S/C12H17NO2S/c1-4-11(5-2)13-16(14,15)12-8-6-10(3)7-9-12/h4,6-9,11,13H,1,5H2,2-3H3

InChI Key

LBKSQROVXJCVTN-UHFFFAOYSA-N

Canonical SMILES

CCC(C=C)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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